molecular formula C16H17NO3S3 B1293722 3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate CAS No. 55514-14-2

3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No. B1293722
CAS RN: 55514-14-2
M. Wt: 367.5 g/mol
InChI Key: SGABZOJLSUJGFH-UHFFFAOYSA-M
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Patent
US05410030

Procedure details

In the first step, 2-methylthiobenzothiazole (Aldrich Chemical Company, Milwaukee, Wis.) is quaternized by heating at 120° C. with an equivalent of methyl p-toluenesulfonate to yield N-methyl-2-methylthiobenzothiazolium p-toluenesulfonate (Compound 1A is also commercially available from TCI, Portland, Oreg.). N-(3-iodopropyl)-4-methylpyridinium iodide (Compound 1 B) is prepared by heating 4-methylpyridine (1.00 g) with 5 mL of 1,3-diiodopropane without a solvent at 120° C. for about 1 hour. Ethyl acetate is added and the product is filtered. Compounds 1A and 1B are condensed to yield 1'-(3'-iodopropyl)-3-methyl-4'-thiacyanine iodide (Compound 1C) using methods known in the art [e.g. Brooker, et al. J. AM. CHEM. SOC. 64, 199 (1942)]. For instance when 2.93 g of 1A is stirred with 3.3 g of 1 B with the addition of 1.15 mL of triethylamine in 20 mL of CH2Cl2 for 16 hours at room temperature followed by the addition of 80 mL of ethyl acetate about 1.1 g of 1 C is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[C:12]1([CH3:23])[CH:17]=[CH:16][C:15]([S:18]([O:21]C)(=[O:20])=[O:19])=[CH:14][CH:13]=1>>[C:12]1([CH3:23])[CH:13]=[CH:14][C:15]([S:18]([O-:21])(=[O:19])=[O:20])=[CH:16][CH:17]=1.[CH3:12][N+:7]1[C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[S:4][C:3]=1[S:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C[N+]1=C(SC2=C1C=CC=C2)SC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.